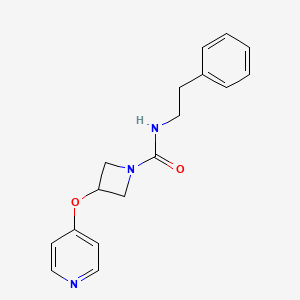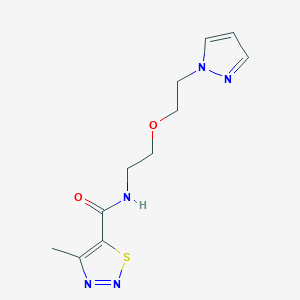
N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Phenylethyl)acetamide” is a compound with the molecular formula C10H13NO and a molecular weight of 163.2163 . It’s also known by other names such as “N-phenethyl-acetamide”, “N-Acetylphenethylamine”, and "Benzeneethanamine, N-acetyl-" .
Synthesis Analysis
While specific synthesis methods for “N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide” were not found, there are studies on the reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with secondary amines . These reactions proceed at the double C=C bond and lead to the formation of various substituted succinimides .
Chemical Reactions Analysis
There are studies on the reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with secondary amines . The reactions occur selectively to form adducts as sole products .
Physical And Chemical Properties Analysis
“N-(2-Phenylethyl)acetamide” is a solid at 20 degrees Celsius and should be stored under inert gas due to its hygroscopic nature .
Safety and Hazards
While specific safety and hazard information for “N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For “N-(2-Phenylethyl)acetamide”, it’s recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-11-6-14-4-2-1-3-5-14)20-12-16(13-20)22-15-7-9-18-10-8-15/h1-5,7-10,16H,6,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSHFUXGPELMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)




![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)


![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)
